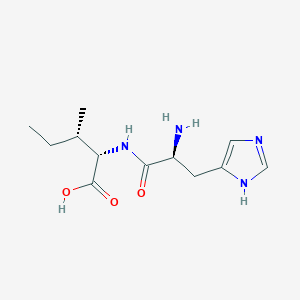
Histidylisoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histidylisoleucine is a dipeptide composed of the amino acids histidine and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Histidylisoleucine can be synthesized through the formal condensation of the carboxy group of L-histidine with the amino group of L-isoleucine . This reaction typically involves the use of coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine to facilitate the formation of the peptide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of dipeptides and other peptides on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: Histidylisoleucine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: The peptide bond can be reduced to yield the corresponding amino alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Histidylisoleucine has several applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a component in peptide-based drugs.
Wirkmechanismus
The mechanism of action of histidylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed by peptide transporters in the intestines and then hydrolyzed into its constituent amino acids, histidine and isoleucine. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Histidylglycine: Another dipeptide composed of histidine and glycine.
Histidylleucine: A dipeptide composed of histidine and leucine.
Histidylvaline: A dipeptide composed of histidine and valine.
Comparison: Histidylisoleucine is unique due to the presence of isoleucine, which has a branched side chain, compared to the simpler side chains of glycine, leucine, and valine. This structural difference can influence the compound’s physical properties, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
129050-48-2 |
|---|---|
Molekularformel |
C12H20N4O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H20N4O3/c1-3-7(2)10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1 |
InChI-Schlüssel |
IDXZDKMBEXLFMB-HGNGGELXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


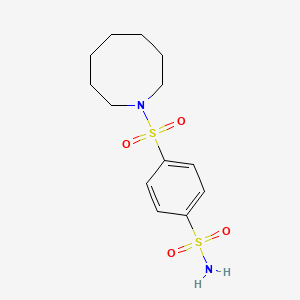

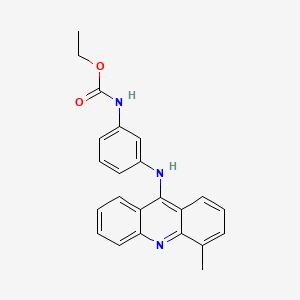
![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
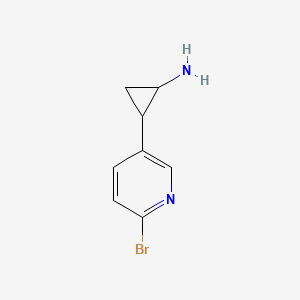
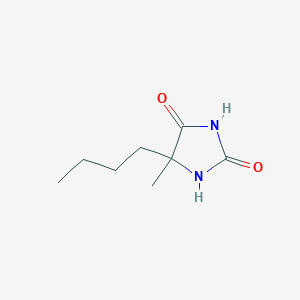
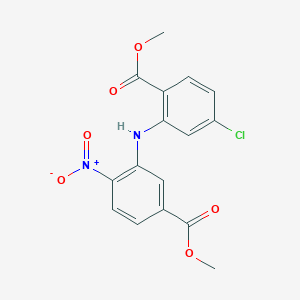

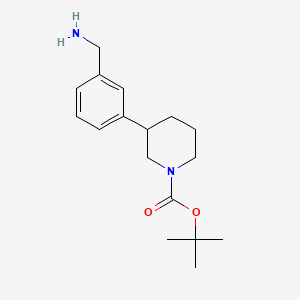
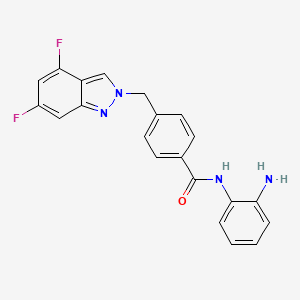
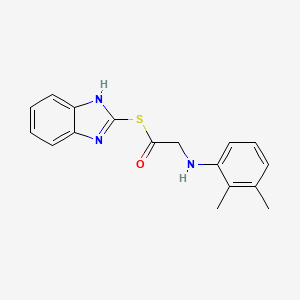
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)

